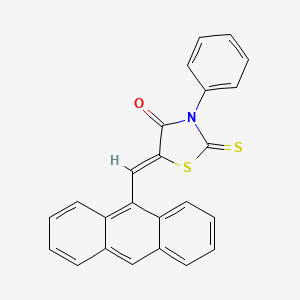
5-(9-anthrylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(9-anthrylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as ANT-4, is a thiazolidinone derivative that has been extensively studied for its potential applications in medicinal chemistry. ANT-4 has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用機序
The mechanism of action of ANT-4 is not fully understood. However, it has been suggested that ANT-4 may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, ANT-4 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. ANT-4 has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
ANT-4 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. ANT-4 has also been shown to inhibit the replication of various viruses by inhibiting viral enzymes and proteins. In addition, ANT-4 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
ANT-4 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to using ANT-4 in lab experiments. For example, it has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of ANT-4 is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on ANT-4. One area of research could focus on optimizing the synthesis method to increase the yield and purity of the product. Another area of research could focus on elucidating the mechanism of action of ANT-4, which may lead to the development of more potent and selective derivatives. In addition, future research could focus on evaluating the in vivo efficacy and toxicity of ANT-4 in animal models. Overall, ANT-4 has great potential for the development of novel therapeutics for various diseases, and further research is needed to fully understand its biological activities and potential clinical applications.
合成法
The synthesis of ANT-4 involves the reaction of 2-aminothiophenol with anthraldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with phenyl isothiocyanate to form the thiazolidinone derivative. The synthesis method of ANT-4 has been optimized to increase the yield and purity of the product.
科学的研究の応用
ANT-4 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. ANT-4 has also been shown to have antiviral activity against various viruses, including HIV, hepatitis B, and influenza. In addition, ANT-4 has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(5Z)-5-(anthracen-9-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NOS2/c26-23-22(28-24(27)25(23)18-10-2-1-3-11-18)15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-15H/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEHWPYSPQGJLD-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(anthracen-9-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5208142.png)
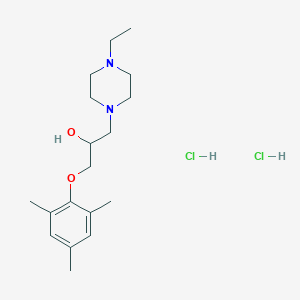
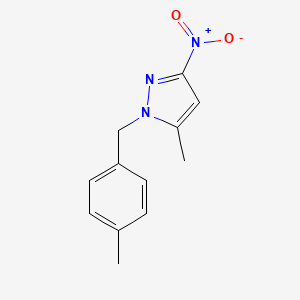
![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)
![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)
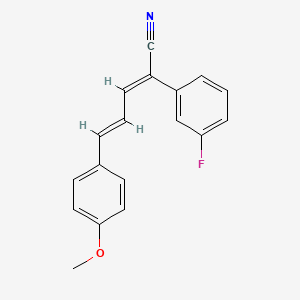
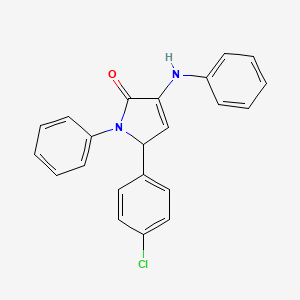
![3,3,6,6,10-pentamethyl-9-[2-(2-propyn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5208194.png)
![N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide](/img/structure/B5208202.png)
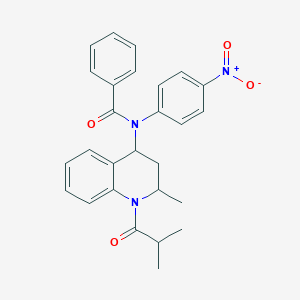
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5208209.png)
![2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5208210.png)
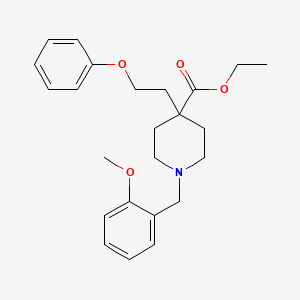
![butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate](/img/structure/B5208218.png)